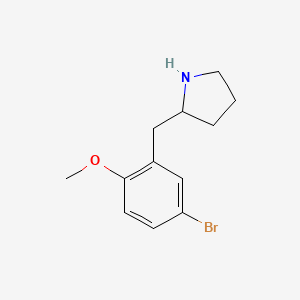

2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

2-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C12H16BrNO/c1-15-12-5-4-10(13)7-9(12)8-11-3-2-6-14-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |

InChI Key |

SKWVUHCHLUKKBT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2-(5-Bromo-2-methoxybenzyl)pyrrolidine and its Analogues

The synthesis of 2-substituted pyrrolidines can be achieved through a variety of strategic approaches. These methods often involve the formation of the pyrrolidine (B122466) ring itself or the introduction of the substituent onto a pre-existing pyrrolidine scaffold.

Nucleophilic Substitution Reactions in Pyrrolidine Synthesis

Nucleophilic substitution represents a fundamental and widely employed strategy for the C-alkylation of pyrrolidine. This approach typically involves the reaction of a pyrrolidine-based nucleophile with a suitable electrophile, such as a benzyl (B1604629) halide. To synthesize this compound, a common method would be the direct alkylation of a pyrrolidine derivative with 5-bromo-2-methoxybenzyl halide.

A plausible synthetic route would involve the generation of an enamine or a metallated derivative of an N-protected pyrrolidine, which then acts as the nucleophile. For instance, an N-acylpyrrolidine can be deprotonated at the 2-position using a strong base like lithium diisopropylamide (LDA) to form a lithiated species. This nucleophile can then react with 5-bromo-2-methoxybenzyl bromide to forge the desired carbon-carbon bond. Subsequent removal of the protecting group would yield the target compound.

Alternatively, the synthesis can be approached by constructing the pyrrolidine ring through an intramolecular nucleophilic substitution. This can be achieved by utilizing a precursor containing both the amine and a leaving group at appropriate positions. For example, a 1-amino-4-haloalkane derivative bearing the 5-bromo-2-methoxybenzyl moiety could undergo intramolecular cyclization to form the pyrrolidine ring.

Table 1: Hypothetical Nucleophilic Substitution Conditions for the Synthesis of this compound

| Entry | Pyrrolidine Precursor | Electrophile | Base/Solvent | Temperature (°C) | Proposed Outcome |

| 1 | N-Boc-pyrrolidine | 5-Bromo-2-methoxybenzyl bromide | LDA / THF | -78 to rt | N-Boc-2-(5-Bromo-2-methoxybenzyl)pyrrolidine |

| 2 | Pyrrolidine | 5-Bromo-2-methoxybenzyl chloride | K₂CO₃ / Acetonitrile | Reflux | This compound |

| 3 | Proline methyl ester | 5-Bromo-2-methoxybenzyl bromide | NaH / DMF | 0 to rt | N-alkylation and subsequent reduction/decarboxylation would be required |

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling Analogues)

Transition-metal catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, can be adapted for the synthesis of 2-(arylmethyl)pyrrolidines. soton.ac.uk

One potential strategy would involve the coupling of a 2-halopyrrolidine derivative with a (5-bromo-2-methoxyphenyl)methylboronic acid or its ester. Conversely, a 2-borylpyrrolidine derivative could be coupled with a 5-bromo-2-methoxybenzyl halide. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations. Modern advancements in cross-coupling reactions have expanded the scope to include sp³-hybridized organoboron reagents, making the synthesis of such benzyl-substituted heterocycles more accessible. soton.ac.uk

Table 2: Proposed Suzuki-Miyaura Coupling Conditions for Analogous Syntheses

| Entry | Pyrrolidine Substrate | Boron Reagent | Catalyst/Ligand | Base/Solvent | Proposed Product |

| 1 | N-Boc-2-bromopyrrolidine | (5-Bromo-2-methoxyphenyl)methylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ / Dioxane/H₂O | N-Boc-2-(5-Bromo-2-methoxybenzyl)pyrrolidine |

| 2 | N-Boc-2-(trifluoroborat)pyrrolidine | 1-Bromo-5-(bromomethyl)-2-methoxybenzene | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | N-Boc-2-(5-Bromo-2-methoxybenzyl)pyrrolidine |

Multi-Component Reactions for Pyrrolidine Core Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all the reactants, offer an efficient and atom-economical approach to complex molecules. ua.esnih.gov Various MCRs have been developed for the synthesis of highly substituted pyrrolidines. nih.gov

A potential MCR strategy for the synthesis of this compound could involve a [3+2] cycloaddition reaction. For instance, an azomethine ylide, generated in situ from an amino acid and an aldehyde, can react with a dipolarophile. To incorporate the desired substituent, 5-bromo-2-methoxybenzaldehyde (B189313) could be used as the aldehyde component in the generation of the azomethine ylide, which would then react with a suitable alkene to form the pyrrolidine ring with the desired benzyl group at the 2-position. The specific choice of reactants and catalysts would be critical in controlling the regioselectivity and stereoselectivity of the cycloaddition.

Stereoselective Synthesis Approaches for Pyrrolidine Derivatives

The synthesis of enantiomerically pure 2-substituted pyrrolidines is of significant interest due to the often profound differences in the biological activity of stereoisomers. Stereoselective approaches to these compounds can be broadly categorized into methods utilizing chiral auxiliaries, chiral catalysts, or chiral starting materials from the chiral pool.

For the synthesis of a specific stereoisomer of this compound, one could employ a chiral auxiliary attached to the pyrrolidine nitrogen. This auxiliary would direct the stereochemical outcome of the alkylation reaction with 5-bromo-2-methoxybenzyl halide, followed by its subsequent removal.

Alternatively, asymmetric catalysis offers a more elegant approach. For example, a catalytic asymmetric hydrogenation of a suitably substituted pyrrole (B145914) precursor could yield a chiral pyrrolidine. Furthermore, biocatalytic methods, employing enzymes such as transaminases, have emerged as powerful tools for the stereoselective synthesis of chiral amines and heterocycles.

Reactivity and Chemical Transformations of the Bromo-Methoxybenzyl Moiety

The 5-bromo-2-methoxybenzyl substituent on the pyrrolidine ring possesses two key functional groups—a bromine atom on the aromatic ring and a methoxy (B1213986) group—that can undergo a variety of chemical transformations.

Studies on Halogen Substitution Reactions

The bromine atom on the aromatic ring of this compound is a versatile handle for further functionalization through halogen substitution reactions. These reactions can proceed through several mechanisms, including nucleophilic aromatic substitution (SNAAr), transition-metal-catalyzed cross-coupling reactions, and halogen-metal exchange.

Nucleophilic aromatic substitution on the bromo-methoxybenzyl moiety is generally challenging due to the electron-donating nature of the methoxy group and the lack of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. However, under forcing conditions or with very strong nucleophiles, substitution might be possible.

A more synthetically useful approach involves the conversion of the aryl bromide into an organometallic reagent via halogen-metal exchange. Treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would lead to the corresponding aryllithium species. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 5-position of the benzyl ring. nih.gov

Table 3: Potential Halogen-Metal Exchange and Subsequent Reactions

| Entry | Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Proposed Product |

| 1 | This compound | n-BuLi, THF, -78 °C | CO₂ | 4-((pyrrolidin-2-yl)methyl)-3-methoxybenzoic acid |

| 2 | This compound | t-BuLi, Et₂O, -78 °C | DMF | 4-((pyrrolidin-2-yl)methyl)-3-methoxybenzaldehyde |

| 3 | This compound | Mg, THF | B(OMe)₃ then H₃O⁺ | (4-((pyrrolidin-2-yl)methyl)-3-methoxyphenyl)boronic acid |

Furthermore, the bromine atom is an excellent precursor for a plethora of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura (coupling with boronic acids), Stille (coupling with organostannanes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines). These reactions would allow for the introduction of aryl, alkyl, vinyl, and amino groups at the 5-position, providing a powerful tool for generating a library of analogues of this compound for further investigation. The methoxy group, being ortho to the benzylic carbon, can potentially influence the reactivity and regioselectivity of these transformations through steric and electronic effects.

Oxidation and Reduction Pathways of Functional Groups

The structure of this compound presents several sites susceptible to oxidation and reduction, including the pyrrolidine ring, the methoxy group, and the aromatic bromine substituent.

The pyrrolidine ring itself is a saturated heterocycle. The nitrogen atom within the ring can be oxidized. The stability of the pyrrolidine ring is notable, as functionalized pyrrolidines are often synthesized through the reduction of highly substituted pyrrole systems, which involves hydrogenation to saturate the aromatic pyrrole ring, often with high diastereoselectivity. researchgate.net

The functional groups on the benzyl substituent also offer pathways for transformation. While specific oxidation of the methoxy group or the benzylic position on this particular molecule is not extensively documented in the provided context, general organic chemistry principles suggest these sites are reactive. For instance, the bromo substituent can be a handle for further functionalization through various cross-coupling reactions. Reagents like 1-bromo-2,5-pyrrolidinedione (N-bromosuccinimide, NBS) are widely used for electrophilic bromination and oxidation reactions, highlighting the reactivity associated with bromine in heterocyclic contexts. researchgate.net The reduction of N-bromosuccinimide involves a two-electron transfer, indicating the potential for the bromo group to participate in redox processes. researchgate.net

Design and Synthesis of Structurally Related Pyrrolidine Derivatives

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prompting extensive efforts to develop novel and efficient synthetic strategies for constructing substituted chiral pyrrolidines. mdpi.comnih.gov The design and synthesis of derivatives often involve either modifying a pre-existing pyrrolidine ring or constructing the ring from acyclic precursors. nih.govmdpi.com

Strategies for Modifying the Pyrrolidine Ring

A variety of synthetic strategies have been developed to access structurally diverse pyrrolidine derivatives. These methods range from the functionalization of readily available chiral precursors to the de novo construction of the heterocyclic ring and skeletal editing of other ring systems. mdpi.commdpi.comnih.gov

Key synthetic approaches include:

Functionalization of Cyclic Precursors : A common and effective method involves using naturally occurring, optically pure compounds like proline and 4-hydroxyproline (B1632879) as starting materials. mdpi.com This approach allows for the introduction of desired pharmacophores onto the existing chiral scaffold. mdpi.com

Synthesis from Acyclic Precursors : This strategy offers greater flexibility in placing substituents at any position of the pyrrolidine ring. mdpi.com Methods include multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can be catalyzed by various agents to achieve high stereoselectivity. mdpi.comtandfonline.comorganic-chemistry.org Intramolecular Michael addition reactions and reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) are other effective techniques. tandfonline.comorganic-chemistry.org

Ring Contraction Strategies : An innovative approach involves the skeletal editing of more abundant heterocyclic compounds. For example, a photo-promoted ring contraction of pyridines using silylborane has been reported to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile synthons for further functionalization. nih.gov

Dearomative Periphery Modification : This strategy allows for the transformation of aromatic systems into complex, structurally crowded polycyclic structures that include a pyrrolidine ring. For instance, quinolinium salts have been converted into pyrrolidine–tetrahydroquinoline polycycles with complete regio- and diastereoselectivity. acs.org

| Synthetic Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Functionalization of Cyclic Precursors | Modification of existing pyrrolidine rings, typically from proline or 4-hydroxyproline. | High optical purity; limited substituent placement. | mdpi.com |

| Synthesis from Acyclic Precursors | Construction of the pyrrolidine ring from linear molecules via cyclization reactions. | High flexibility in substituent placement; diverse reaction types (e.g., cycloadditions). | mdpi.commdpi.comtandfonline.comorganic-chemistry.org |

| Ring Contraction | Conversion of larger rings (e.g., pyridines) into the pyrrolidine skeleton. | Utilizes abundant starting materials; novel skeletal editing. | nih.gov |

| Dearomative Modification | Transformation of aromatic precursors into fused polycyclic systems containing a pyrrolidine ring. | High bond- and ring-forming efficiency; creates structural complexity. | acs.org |

Substituent Effects on Synthetic Accessibility and Yield

The nature and position of substituents on both the pyrrolidine ring and its precursors have a profound impact on the accessibility, yield, and stereochemical outcome of synthetic transformations. researchgate.netacs.org These effects can be broadly categorized as steric and electronic.

Steric Effects: The steric bulk of substituents plays a critical role in directing the stereoselectivity of reactions. In the catalytic hydrogenation of substituted pyrroles, for example, a stereocenter established in an initial reduction step can direct the subsequent reduction of the pyrrole ring, leading to functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net Similarly, the steric hindrance of substituents on the nitrogen atom of cyclization precursors can modulate reaction outcomes. researchgate.net Substituents at the C-4 position of the pyrrolidine ring are known to influence the puckering of the ring, which can affect its interaction with enzymes or catalysts. nih.gov

Electronic Effects: The electronic properties of substituents significantly influence the reactivity of the pyrrolidine ring and associated reactants.

On the Pyrrolidine Ring: Substituents at the C-2 position can alter the basicity of the pyrrolidine nitrogen. nih.gov This is crucial in organocatalysis, where the nitrogen's nucleophilicity is key to the catalytic cycle. nih.gov

On Reacting Partners: In reactions such as nucleophilic aromatic substitution involving pyrrolidine, the electronic nature of substituents on the aromatic partner dictates the reaction's feasibility. A computational study on the reaction of pyrrolidine with substituted thiophenes demonstrated that strong electron-withdrawing groups (like NO₂ or CN) on the thiophene (B33073) ring stabilize the intermediate, thereby lowering the activation energy for the nucleophilic addition step. nih.govresearchgate.net Conversely, a less electron-withdrawing substituent like hydrogen results in a significantly higher activation energy barrier. nih.gov

Substituent-Directed Synthesis: In some cases, simply changing a substituent can fundamentally alter the reaction pathway, leading to divergent synthetic outcomes. acs.org This allows for the creation of diverse molecular architectures from a common set of starting materials by tuning the electronic or steric nature of the substituents. acs.org

| Effect Type | Description | Examples | Reference |

|---|---|---|---|

| Steric | Influence of the size and spatial arrangement of substituents on reaction pathways and stereochemistry. | - Directing diastereoselectivity in hydrogenation.

| researchgate.netnih.gov |

| Electronic | Influence of the electron-donating or electron-withdrawing nature of substituents on reactivity. | - Shifting basicity of pyrrolidine nitrogen (C-2 substituents).

| nih.govnih.govresearchgate.net |

| Directed Synthesis | Regulation of reaction pathways to achieve divergent products by tuning substituents. | - Achieving different polycyclic systems by modifying substituents on quinolinium salts. | acs.org |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in "2-(5-Bromo-2-methoxybenzyl)pyrrolidine". The resulting spectrum displays signals corresponding to the protons in different parts of the molecule, including the pyrrolidine (B122466) ring, the benzyl (B1604629) group, and the methoxy (B1213986) substituent. The chemical shift of each signal indicates the electronic environment of the proton, while the splitting pattern reveals the number of neighboring protons. For instance, the aromatic protons on the substituted benzene (B151609) ring typically appear as distinct multiplets, and the methoxy group protons are identifiable as a sharp singlet.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic-H | 7.30 (dd, J=8.6, 2.5 Hz) | Doublet of doublets |

| Aromatic-H | 7.25 (d, J=2.5 Hz) | Doublet |

| Aromatic-H | 6.73 (d, J=8.6 Hz) | Doublet |

| Methoxy (-OCH₃) | 3.81 (s) | Singlet |

| Pyrrolidine/Benzyl-H | 3.20-3.35 (m) | Multiplet |

| Pyrrolidine/Benzyl-H | 2.95-3.10 (m) | Multiplet |

| Pyrrolidine-H | 1.75-1.90 (m) | Multiplet |

| Pyrrolidine-H | 1.45-1.60 (m) | Multiplet |

Note: The exact chemical shifts and coupling constants (J) can vary depending on the solvent and instrument used.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the total number of carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, or attached to an electronegative atom).

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic C-O | 155.9 |

| Aromatic C-Br | 112.2 |

| Aromatic C-H | 132.1 |

| Aromatic C-H | 130.5 |

| Aromatic C-H | 113.6 |

| Aromatic C-CH₂ | 130.2 |

| Methoxy (-OCH₃) | 55.5 |

| Pyrrolidine C-N | 58.3 |

| Pyrrolidine C | 46.9 |

| Pyrrolidine C | 31.1 |

| Pyrrolidine C | 25.6 |

| Benzyl CH₂ | 36.2 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition and molecular weight of a compound. For "this compound," HRMS provides a precise mass measurement that can confirm its molecular formula, C₁₂H₁₆BrNO. A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak, which shows two signals of nearly equal intensity separated by two mass units, characteristic of the presence of a single bromine atom (with its natural isotopes ⁷⁹Br and ⁸¹Br).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. This technique can unambiguously establish the bond lengths, bond angles, and stereochemistry of "this compound". The resulting crystal structure provides invaluable information about the molecule's conformation and intermolecular interactions in the solid state.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of chemical bonds. In the IR spectrum of "this compound," characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-N (amine) bonds would be expected.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands arising from the π → π* transitions of the substituted aromatic ring.

Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization

A complete and reliable characterization of "this compound" is achieved by integrating the data from multiple spectroscopic techniques. While NMR spectroscopy elucidates the carbon-hydrogen framework, HRMS confirms the elemental composition. X-ray crystallography provides the definitive solid-state structure, and IR and UV-Vis spectroscopy identify key functional groups and electronic properties. This synergistic approach ensures the unambiguous identification and structural confirmation of the compound, which is a fundamental requirement for its use in scientific research.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure of molecules. Through DFT calculations, fundamental properties of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine can be elucidated, offering a glimpse into its stability, reactivity, and electronic landscape.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. By employing methods such as B3LYP with a suitable basis set like 6-311++G(d,p), the molecular geometry can be optimized to its lowest energy state. nih.govnih.gov This optimization provides precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the spatial relationship between the pyrrolidine (B122466) ring and the substituted benzyl (B1604629) group, which is crucial for its interaction with other molecules. The resulting optimized structure serves as the foundation for further computational analyses.

Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.905 Å |

| C-O (methoxy) | 1.364 Å | |

| C-N (pyrrolidine) | 1.472 Å | |

| Bond Angle | C-C-Br | 119.8° |

| C-O-C (methoxy) | 117.5° | |

| C-N-C (pyrrolidine) | 109.2° | |

| Dihedral Angle | C-C-C-N | -178.5° |

Note: The data in this table is hypothetical and representative of typical DFT calculation results for similar organic molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various reactivity indices such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.89 |

| Energy Gap | ΔE | 5.36 |

| Electronegativity | χ | 3.57 |

| Chemical Hardness | η | 2.68 |

| Global Electrophilicity Index | ω | 2.37 |

Note: The data in this table is hypothetical and serves as an illustrative example of FMO analysis.

For a molecule with rotatable bonds and potential proton transfer sites, theoretical assessments can predict the most stable tautomeric and conformational forms. beilstein-journals.org In the case of this compound, the primary focus would be on the conformational isomers arising from the rotation around the single bond connecting the benzyl group and the pyrrolidine ring. DFT calculations can determine the relative energies of different conformers, identifying the global minimum energy structure. This analysis is crucial as the biological activity of a molecule is often dependent on its preferred conformation. nih.gov

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior of this compound.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and conformational changes of this compound in a simulated environment, such as in a solvent like water. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of the molecule over time. This can reveal the accessible conformations and the flexibility of different parts of the molecule, such as the pyrrolidine ring and the benzyl side chain. Understanding the conformational flexibility is vital for predicting how the molecule might adapt its shape upon binding to a biological target.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. researchgate.netnih.gov This method is extensively used in drug discovery to understand the binding mode and affinity of a potential drug candidate. bohrium.com For this compound, docking studies could be performed against various biological targets to explore its potential pharmacological activities. The docking process involves placing the ligand (this compound) into the binding site of the macromolecule and scoring the different poses based on their binding energy. The results can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Interaction Type |

| Acetylcholinesterase (4EY7) | -8.5 | TYR337, TRP86, PHE338 | π-π stacking, Hydrophobic |

| Monoamine Oxidase B (2V5Z) | -7.9 | TYR435, ILE199, CYS172 | Hydrogen bond, Hydrophobic |

| Dopamine (B1211576) D2 Receptor (6CM4) | -9.1 | ASP114, SER193, PHE390 | Ionic, Hydrogen bond |

Note: The data in this table is for illustrative purposes and represents a hypothetical outcome of molecular docking studies.

Exploration of Binding Modes and Interaction Energetics (In Silico)

Information regarding the in silico exploration of binding modes and the calculation of interaction energetics for this compound is not available in published scientific literature. Such studies would theoretically provide valuable data on how this molecule interacts with potential biological targets.

A hypothetical analysis would involve the use of molecular docking simulations. This computational technique places the compound, referred to as a ligand, into the binding site of a target protein. The simulation would predict the most likely conformation of the ligand when bound to the protein and identify key amino acid residues involved in the interaction.

Table 4.2.3-1: Hypothetical In Silico Interaction Analysis of this compound with a Generic Protein Target

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues on Target | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bonding | Pyrrolidine nitrogen (as acceptor/donor) | Asp, Glu, Ser, Thr | Data not available |

| Hydrophobic | Benzyl group, pyrrolidine ring | Leu, Val, Ile, Phe | Data not available |

| Halogen Bonding | Bromine atom | Carbonyl oxygen, electron-rich residues | Data not available |

| Pi-Pi Stacking | Phenyl ring | Phe, Tyr, Trp, His | Data not available |

Note: This table is illustrative and does not represent actual research findings.

In Silico Prediction of Structure-Property Relationships

The prediction of structure-property relationships for this compound using in silico methods has not been specifically reported. These predictions are crucial for assessing the "drug-likeness" of a compound and its potential for further development. Computational models are used to estimate various physicochemical and pharmacokinetic properties based on the molecule's structure.

These properties often include lipophilicity (logP), aqueous solubility (logS), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. These parameters are used to evaluate compliance with guidelines such as Lipinski's Rule of Five, which helps to predict the oral bioavailability of a compound.

Table 4.3-1: Predicted Physicochemical Properties of this compound (Illustrative)

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 256.14 g/mol | (Calculated from formula) |

| LogP (Lipophilicity) | Data not available | e.g., ALOGPS, XLOGP3 |

| LogS (Aqueous Solubility) | Data not available | e.g., ESOL, ALOGPS |

| Polar Surface Area (PSA) | Data not available | e.g., QikProp, MOE |

| Hydrogen Bond Donors | Data not available | (Calculated from structure) |

| Hydrogen Bond Acceptors | Data not available | (Calculated from structure) |

| Rotatable Bonds | Data not available | (Calculated from structure) |

Note: This table is for illustrative purposes. The values for most properties are not available from published research.

Without specific computational studies on this compound, a detailed and accurate account of its theoretical and computational chemistry remains unwritten.

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the in vitro biological activities of the chemical compound "this compound" corresponding to the detailed outline provided.

The instructions require a thorough and scientifically accurate article focusing solely on "this compound," with content strictly adhering to the specified sections on enzyme inhibition, receptor binding, and cellular assays.

Searches for this specific compound did not yield any experimental results regarding its inhibitory potency against Dihydrofolate Reductase, Cyclooxygenases, Autotaxin, Tyrosinase, IDO1, Acetylcholinesterase, Dipeptidyl Peptidase-IV, or Matrix Metalloproteinases. Similarly, no data was found on its binding affinities for Dopamine D2, D3, or D4 receptors, nor on its antiproliferative or antimicrobial effects in vitro.

While research exists for structurally related compounds—such as other bromo-substituted pyrrolidines or molecules with similar benzyl moieties—these findings cannot be attributed to "this compound" without direct experimental evidence. Adhering to the strict requirements of scientific accuracy and focusing exclusively on the requested compound, it is not possible to generate the article as outlined.

Therefore, the requested article cannot be created at this time due to the absence of specific research data for "this compound" in the public domain.

Molecular and Cellular Level Biological Activity in Vitro and in Silico Studies

In Vitro Cellular Assays for Antiproliferative and Antimicrobial Effects

Evaluation of Activity against Cancer Cell Lines (e.g., A549, MCF-7, HCT-116, HT29, K562) with focus on cellular mechanisms (e.g., cell cycle arrest, apoptosis induction)

Derivatives of the pyrrolidine (B122466) scaffold have been a subject of significant interest in anticancer research due to their demonstrated efficacy against various human cancer cell lines. While direct studies on 2-(5-Bromo-2-methoxybenzyl)pyrrolidine are not extensively detailed in the reviewed literature, the activity of structurally related compounds provides insight into its potential cytotoxic mechanisms. Research on analogous compounds indicates that the pyrrolidine moiety is a key pharmacophore in the design of agents targeting cancer cells.

Studies on various pyrrolidine derivatives have shown notable antiproliferative activity against a panel of cancer cell lines, including human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116, HT29), and chronic myelogenous leukemia (K562). researchgate.netresearchgate.netnih.gov For instance, certain novel oxazepine derivatives, which are structurally related, have displayed nanomolar or sub-nanomolar cytotoxicity against these cell lines. researchgate.net Similarly, a bioactive derivative of succinimide, which contains a pyrrolidinedione ring, was found to be active against HCT-116 and MCF-7 cell lines, with its highest cytotoxicity observed against the colon cancer cell line (HCT-116). nih.gov

The primary mechanisms through which these compounds exert their anticancer effects often involve the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. depauw.edumdpi.comnih.gov

Cell Cycle Arrest: Many pyrrolidine-based compounds have been shown to induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. nih.gov For example, a stilbenoid analog, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), which shares a bromo-substituted phenyl ring, was found to induce G2/M phase cell cycle arrest in A549 lung cancer cells. nih.gov This arrest is often associated with the downregulation of key cell cycle proteins like the cyclin B1 checkpoint protein. nih.gov The disruption of tubulin polymerization is another mechanism by which related compounds can cause G2/M phase arrest. researchgate.net

Apoptosis Induction: Following cell cycle arrest, the induction of apoptosis is a common pathway for eliminating cancerous cells. embopress.org Research indicates that pyrrolidine derivatives can trigger apoptosis through various signaling pathways. depauw.edu The stilbenoid BCS, for instance, increased sub-G1 phase DNA content, a hallmark of apoptosis, in a time-dependent manner. nih.gov This process was accompanied by the elevation of the pro-apoptotic protein p53 and the release of cytochrome c into the cytosol. nih.gov In other leukemic cell lines, cytotoxic compounds have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and PARP cleavage, confirming the apoptotic pathway. mdpi.com

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Succinimide Derivative | HCT-116 | 78 µg/mL | nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 | 0.03 µM | nih.gov |

| β-lactam analog (10n) | MCF-7 | 17 nM | researchgate.net |

Assessment of Activity against Microbial Strains (e.g., Gram-positive and Gram-negative bacteria)

The pyrrolidine ring is a structural feature in various compounds exhibiting antimicrobial properties. Modified pyrrolobenzodiazepines, for example, have emerged as a new class of broad-spectrum antibacterial agents with potent activity against multidrug-resistant (MDR) Gram-negative bacteria. kcl.ac.uknih.govukhsa.gov.uk These pathogens are a significant concern in clinical settings due to their resistance to existing antibiotics.

These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for lead compounds in this class ranged from 0.125 to 2 mg/L for MDR Gram-negative bacteria (excluding Pseudomonas aeruginosa) and between 0.03 and 1 mg/L for MDR Gram-positive species. kcl.ac.uknih.gov Furthermore, these compounds exhibit rapid bactericidal activity, causing a significant reduction in viable bacterial counts within a few hours for species like Acinetobacter baumannii and Klebsiella pneumoniae. kcl.ac.ukukhsa.gov.uk The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase. kcl.ac.uknih.gov

Other studies on different heterocyclic compounds containing moieties structurally related to this compound have also reported both bacteriostatic and bactericidal effects against a range of Gram-positive and Gram-negative bacteria. umz.ac.ir

| Compound Class | Bacterial Type | MIC Range | Reference |

|---|---|---|---|

| Modified Pyrrolobenzodiazepines | MDR Gram-negative | 0.125 - 2 mg/L | nih.gov |

| Modified Pyrrolobenzodiazepines | MDR Gram-positive | 0.03 - 1 mg/L | nih.gov |

Structure-Activity Relationship (SAR) Investigations

Correlation of Chemical Structure with In Vitro Biological Response

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrrolidine-based structures and their analogs, SAR investigations have revealed key structural features that govern their efficacy.

Similarly, in the field of antimicrobial agents, SAR studies on modified pyrrolobenzodiazepines established that the presence of a third, C8-linked aliphatic heterocycle was particularly important for activity against Gram-negative bacteria. kcl.ac.uknih.gov This highlights that the core scaffold and its appended functionalities are critical determinants of the biological response. For 2-benzylbenzimidazole 'nitazene' opioids, N-pyrrolidino substitutions were generally found to be more favorable for μ-opioid receptor activation than N-piperidine substitutions, indicating the importance of the specific heterocyclic ring structure. scispace.comresearchgate.net

Influence of Substituent Nature and Position on Molecular Recognition

The nature and position of substituents on the aromatic rings of benzylpyrrolidine-type molecules are critical for molecular recognition and, consequently, biological activity.

Nature of Substituents: The type of substituent—whether it is an electron-donating group (like methoxy) or an electron-withdrawing group (like bromo), and its lipophilicity—can drastically alter the compound's properties. In studies of 2,5-dimethoxyphenethylamine analogs, decorating the scaffold with a lipophilic substituent, such as a bromine atom, in the 4'-position generally confers increased agonist potency at serotonin 5-HT2 receptors. nih.gov This suggests that the bromo group in this compound could play a crucial role in its interaction with biological targets.

Research Gaps and Future Academic Perspectives

Optimization of Scalable and Efficient Synthetic Routes

A significant hurdle in the comprehensive investigation of novel chemical entities is the lack of accessible, scalable synthetic pathways. While numerous methods exist for the synthesis of substituted pyrrolidines, dedicated research into the large-scale production of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is absent. organic-chemistry.org Future research should focus on developing and optimizing a synthetic route that is not only high-yielding but also cost-effective and environmentally benign, making the compound readily available for extensive biological evaluation.

Several established strategies for pyrrolidine (B122466) synthesis could be adapted and optimized for this target molecule. organic-chemistry.orgnih.gov These include:

Reductive Amination Cascades: Metal-free, Lewis acid-mediated reductive hydroamination cascades of enynyl amines have proven effective for stereoselective syntheses of pyrrolidines. appchemical.com

Cycloaddition Reactions: Asymmetric 1,3-dipolar cycloadditions catalyzed by copper(I) complexes offer a route to highly substituted pyrrolidines. organic-chemistry.org

Donor-Acceptor (DA) Cyclopropane Chemistry: The ring-opening of DA cyclopropanes with anilines or benzylamines, followed by cyclization, provides a versatile method for producing 1,5-substituted pyrrolidin-2-ones, which could potentially be reduced to the corresponding pyrrolidines. nih.gov

The optimization process for scaling up the synthesis would involve a systematic evaluation of catalysts, solvents, reaction temperatures, and purification methods. nih.gov A comparative analysis of potential routes is essential for identifying the most viable approach for industrial-scale production.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Optimization Areas | Relevant Findings |

|---|---|---|---|

| Reductive Hydroamination | Metal-free conditions, stereoselectivity. appchemical.com | Lewis acid selection, substrate scope, reaction conditions. | Effective for various alkaloids. appchemical.com |

| 1,3-Dipolar Cycloaddition | High degree of substitution control, enantioselectivity. organic-chemistry.org | Catalyst/ligand system, alkene substrate, temperature. | Exo-selectivity can be achieved. organic-chemistry.org |

| DA Cyclopropane Opening | Readily available starting materials, one-pot potential. nih.gov | Lewis acid catalyst, reaction time, lactam reduction step. | Tolerates a broad variety of substituents. nih.gov |

In-depth Mechanistic Understanding of Molecular Interactions

The specific arrangement of functional groups in this compound—the hydrogen bond-donating secondary amine, the methoxy (B1213986) group as a potential hydrogen bond acceptor, the lipophilic benzyl (B1604629) ring, and the bromine atom capable of halogen bonding—suggests a rich potential for specific molecular interactions with biological targets. However, without experimental data, the nature of these interactions remains speculative.

Future research should aim to elucidate the precise binding mechanisms of this compound. Key areas of investigation include:

Structural Biology: Co-crystallization of the compound with relevant proteins would provide atomic-level details of its binding mode. This can be complemented by Nuclear Magnetic Resonance (NMR) studies to understand solution-state interactions.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction, revealing the driving forces (enthalpic vs. entropic) behind binding.

Kinetic Studies: For enzymatic targets, detailed kinetic analyses can determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), providing crucial insights into how the compound affects the enzyme's catalytic cycle. researchgate.net

Understanding these fundamental molecular interactions is a prerequisite for rational drug design and the development of more potent and selective analogues.

Development of Advanced Analogues for Specific Molecular Probes

Molecular probes are indispensable tools for visualizing and quantifying biological processes. The scaffold of this compound is an attractive starting point for the development of such probes. The bromine atom, in particular, serves as a versatile chemical handle for modification.

Future research could focus on creating a toolkit of specialized probes based on this core structure:

Radiolabeled Probes: The bromo-aromatic ring is well-suited for radioisotope labeling. For instance, nucleophilic substitution of the bromine with Fluorine-18 ([¹⁸F]) could yield positron emission tomography (PET) imaging agents. nih.gov This would allow for non-invasive, in vivo visualization of the compound's distribution and target engagement. The efficiency of such labeling reactions can often be enhanced using microwave activation. nih.gov

Fluorescent Probes: Introduction of a fluorophore would enable the use of fluorescence microscopy to study the compound's subcellular localization and interaction with specific targets in cells.

Photoaffinity Probes: Incorporation of a photo-reactive group (e.g., an azide (B81097) or diazirine) would allow for covalent cross-linking to the biological target upon UV irradiation. This is a powerful technique for target identification and validation.

Spin Labels: Analogues could be developed into thiol-specific spin labels for use in site-directed spin labeling studies, providing information on protein structure and dynamics. nih.gov

The development of these advanced analogues would transform this compound from a mere chemical entity into a versatile instrument for biological discovery. researchgate.net

Exploration of Undiscovered Biological Targets via High-Throughput Screening (In Vitro)

The biological activity profile of this compound is currently unknown. High-throughput screening (HTS) offers a powerful, unbiased approach to rapidly assess the compound's effect across a vast landscape of biological targets. nih.gov This strategy can uncover novel and unexpected therapeutic applications.

A comprehensive HTS campaign should be undertaken, involving:

Biochemical Assays: Screening the compound against large panels of purified enzymes (e.g., kinases, proteases, phosphatases) and receptors (e.g., G-protein coupled receptors, nuclear receptors) to identify direct molecular targets. rackcdn.com

Cell-based Assays: Utilizing phenotypic screening to assess the compound's effect on cellular processes such as cell viability, proliferation, apoptosis, or specific signaling pathways. mdpi.com High-content screening, which uses automated microscopy to analyze multiple cellular parameters, can provide particularly rich datasets. nih.gov

Library Screening: Performing the screening not only with the parent compound but also with a library of its rationally designed analogues. This can help to establish preliminary structure-activity relationships (SAR) early in the discovery process. nih.govrsc.org

Successful "hits" from HTS campaigns would serve as the starting points for dedicated hit-to-lead optimization programs, potentially opening up new avenues in drug discovery. mdpi.com

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental approaches is a cornerstone of modern molecular design. mdpi.com Applying this integrated strategy to the this compound scaffold can significantly accelerate the development of analogues with improved properties.

Future research should leverage this powerful paradigm:

Computational Modeling:

Molecular Docking: To predict how analogues might bind to known or hypothesized targets, guiding the selection of which derivatives to synthesize. nih.gov

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reaction mechanisms, providing a deeper understanding of the molecule's intrinsic reactivity and interaction potential. beilstein-journals.orgnih.gov

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound within a biological environment (e.g., a protein binding site or a lipid membrane), offering insights into binding stability and conformational changes.

Experimental Validation:

Synthesis: Synthesizing the most promising candidates identified through computational analysis.

In Vitro Testing: Experimentally measuring the biological activity and physical properties of the new compounds to validate or refute the computational predictions. nih.gov

This iterative cycle of computational design, chemical synthesis, and biological testing allows for a more efficient exploration of chemical space and a more rational path toward molecules with optimized potency, selectivity, and drug-like properties. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Key Context |

|---|---|---|

| This compound | C₁₁H₁₄BrNO | Subject of the article. |

| Pyrrolidine | C₄H₉N | Core chemical scaffold. beilstein-journals.orgorganic-chemistry.org |

| 2,5-dimethoxytetrahydrofuran (B146720) | C₆H₁₂O₃ | Reagent in pyrrolidine synthesis. organic-chemistry.org |

| Pyrrolidin-2-one | C₄H₇NO | Synthetic intermediate. nih.gov |

Q & A

Q. What computational tools predict reactivity in functionalization reactions?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Screen binding affinities for target proteins to prioritize substituent positions.

- Reactivity Descriptors (Fukui indices) : Identify nucleophilic/electrophilic sites for bromination or cross-coupling .

Q. How to optimize catalytic cross-coupling (e.g., Suzuki) for derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh3)4, XPhos Pd G3, or NiCl2(dppe) for efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) and improve yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.